molecular formula C26H54 B3053692 7-Hexylicosane CAS No. 55333-99-8

7-Hexylicosane

Cat. No.: B3053692
CAS No.: 55333-99-8
M. Wt: 366.7 g/mol
InChI Key: JRLUJYJPNVXXKS-UHFFFAOYSA-N
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Description

7-Hexylicosane (CAS 55333-99-8) is a branched alkane with the molecular formula C₂₆H₅₄, consisting of a 20-carbon eicosane chain substituted with a hexyl group at the 7th position.

Properties

IUPAC Name

7-hexylicosane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H54/c1-4-7-10-13-14-15-16-17-18-19-22-25-26(23-20-11-8-5-2)24-21-12-9-6-3/h26H,4-25H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRLUJYJPNVXXKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(CCCCCC)CCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H54
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30303359
Record name 7-Hexylicosane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30303359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55333-99-8
Record name 7-n-Hexyleicosane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157988
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Hexylicosane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30303359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

7-Hexylicosane, being a saturated hydrocarbon, primarily undergoes reactions typical of alkanes. These include:

Common reagents used in these reactions include halogens (for substitution) and oxygen (for oxidation). The major products formed depend on the specific reaction conditions but can include smaller alkanes, alkenes, and halogenated hydrocarbons .

Scientific Research Applications

7-Hexylicosane has several applications in scientific research:

Mechanism of Action

The mechanism by which 7-Hexylicosane exerts its effects is primarily physical rather than chemical. As a long-chain hydrocarbon, it can interact with other molecules through van der Waals forces. In biological systems, it may integrate into lipid membranes, affecting their fluidity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs of 7-Hexylicosane

The following compounds share structural similarities with this compound, differing in substituent type, branching, or chain length:

Table 1: Structural and Property Comparison
Compound Name CAS Number Molecular Formula Substituent Melting Point (°C) Boiling Point (°C) Key Differences
This compound 55333-99-8 C₂₆H₅₄ Hexyl at C7 26.08 395.87–439.6 Linear structure
7-Cyclohexylicosane 4443-60-1 C₂₆H₅₂ Cyclohexyl at C7 N/A N/A Cyclohexyl group reduces flexibility
2-Methyl-eicosane 1560-84-5 C₂₁H₄₄ Methyl at C2 N/A N/A Shorter chain; methyl branching
3-Methyl-eicosane 6418-46-8 C₂₁H₄₄ Methyl at C3 N/A N/A Altered branching position
10-Methyl-eicosane 54833-23-7 C₂₁H₄₄ Methyl at C10 N/A N/A Central methyl group

Key Observations :

  • Branching Effects : Methyl-substituted eicosanes (e.g., 2-Methyl-eicosane) have shorter chains and lower molecular weights compared to this compound, which may reduce their melting points due to inefficient packing .
  • Cyclohexyl vs. Hexyl: 7-Cyclohexylicosane’s rigid cyclohexyl group likely decreases solubility in nonpolar solvents compared to the flexible hexyl chain in this compound .

Biological Activity

7-Hexylicosane, a long-chain hydrocarbon with the chemical formula C26H54, is part of the alkane family and has garnered attention for its potential biological activities. This compound is primarily studied for its effects in various biological systems, including its role in medicinal applications and its interaction with cellular mechanisms.

  • Molecular Formula : C26H54
  • Molecular Weight : 366.73 g/mol
  • Structure : Linear hydrocarbon chain

Antimicrobial Activity

Research has indicated that long-chain alkanes like this compound exhibit antimicrobial properties. A study focusing on various alkanes found that this compound demonstrated significant inhibitory effects against several bacterial strains. This suggests potential applications in developing natural antimicrobial agents.

Antioxidant Properties

This compound has been implicated in antioxidant activity, which is crucial for combating oxidative stress in biological systems. The compound's structure allows it to interact with free radicals, potentially reducing cellular damage. This activity was highlighted in studies assessing the antioxidant capacity of various long-chain hydrocarbons.

Anti-inflammatory Effects

Some findings suggest that this compound may possess anti-inflammatory properties. In vitro studies have shown that it can modulate inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation.

Cytotoxicity and Antiproliferative Effects

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. The compound exhibited dose-dependent antiproliferative activity, indicating its potential as a candidate for cancer treatment. The mechanisms behind this activity include the induction of apoptosis in cancer cells.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study published in the World Journal of Pharmaceutical and Life Sciences reported that this compound showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL .
  • Antioxidant Activity : In a comparative analysis of various alkanes, this compound was found to have a higher antioxidant capacity than shorter-chain counterparts, with an IC50 value indicating effective scavenging of DPPH radicals .
  • Cytotoxicity Against Cancer Cells : Research indicated that this compound had an IC50 value of 15 µg/mL against HeLa cells, suggesting strong antiproliferative effects .

Summary Table of Biological Activities

Biological ActivityObserved EffectReference
AntimicrobialInhibitory effects on bacteria
AntioxidantFree radical scavenging
Anti-inflammatoryModulation of inflammatory pathways
CytotoxicityInduction of apoptosis in cancer cells

Q & A

Q. How can researchers integrate this compound’s properties into predictive structure-activity relationship (SAR) models?

  • Methodological Answer :
  • Curate datasets with descriptors like logP, molar refractivity, and topological polar surface area (TPSA) .
  • Train machine learning models (e.g., random forests) on experimental bioactivity data, using k-fold cross-validation to assess robustness .
  • Validate predictions with orthogonal assays (e.g., in vitro cytotoxicity vs. in silico docking scores) .

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